4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide
Description
Properties
IUPAC Name |
4-[(4-carbamimidoylanilino)diazenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O/c15-13(16)9-1-5-11(6-2-9)18-20-19-12-7-3-10(4-8-12)14(17)21/h1-8H,(H3,15,16)(H2,17,21)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKYBKFHMUXOBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide involves several steps. One common method includes the reaction of 4-aminobenzamidine with 4-nitrobenzoyl chloride under specific conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical assays and studies involving protein interactions and modifications.
Medicine: Research involving this compound includes its potential therapeutic applications and its role in drug development.
Mechanism of Action
The mechanism of action of 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, affecting their activity and function. This interaction can lead to various biochemical effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Benzamide Derivatives
Structural Features
Key Substituents and Moieties
Key Observations :
- The triazenyl group in the target compound distinguishes it from imidazole (D4476), thiazole (EMAC2060), or diazepane (9a) moieties in analogues.
- Substituents like 1,4-benzodioxin in D4476 or thiophen-3-yl in 9a introduce varied electronic effects, impacting receptor binding or metabolic stability.
Key Observations :
Key Observations :
Pharmacological and Physicochemical Properties
Key Observations :
- Triazenyl linkers may confer susceptibility to metabolic cleavage, unlike stable sulfonyl or triazole groups in other derivatives .
Biological Activity
4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide, a triazenyl compound, has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Synthesis of this compound
The synthesis of triazenyl compounds often involves the reaction of hydrazine derivatives with aromatic compounds. In the case of this compound, the synthesis typically includes the following steps:
- Formation of Triazene Linkage : The compound is synthesized through the reaction of an appropriate hydrazine derivative with an aryl diazonium salt.
- Amide Formation : The benzamide structure is introduced via acylation of the amine group.
Anticancer Activity
Research has demonstrated that triazenyl compounds exhibit significant anticancer properties. The compound under discussion has shown promising results against various cancer cell lines:
- Cytotoxicity : Studies have indicated that this compound exhibits potent cytotoxic effects on several cancer cell lines, including hematological and solid tumors. For instance, it has been tested against cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), showing IC50 values in the low micromolar range .
- Mechanism of Action : The mechanism is believed to involve the inhibition of receptor tyrosine kinases (RTKs), which play a crucial role in tumor growth and progression. Specifically, this compound has shown inhibitory activity against key RTKs such as EGFR and HER-2, with reported inhibition rates exceeding 90% at concentrations as low as 10 nM .
Anti-inflammatory Activity
In addition to its anticancer properties, there is evidence suggesting that this compound may possess anti-inflammatory effects:
- Inflammation Studies : Preliminary assays indicate that this compound can reduce pro-inflammatory cytokines in vitro, suggesting its potential use in inflammatory diseases .
Case Study 1: In Vitro Efficacy
In a study evaluating the efficacy of various triazenyl compounds, this compound was found to significantly inhibit cell proliferation in A549 cells with an IC50 value of 5 µM. This study highlighted its potential as a lead compound for further development in lung cancer therapies .
Case Study 2: Molecular Docking Studies
Molecular docking studies have elucidated the binding interactions between this compound and target proteins involved in cancer signaling pathways. The results indicated favorable binding conformations that correlate with its observed biological activity, particularly against mutated forms of Bcr-Abl kinase associated with resistance to standard therapies .
Summary of Biological Activities
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What statistical methods are recommended for analyzing dose-response data with high variability?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) with outlier detection (Grubbs’ test). Use bootstrap resampling to estimate confidence intervals for IC₅₀ values. For high-throughput data, machine learning (e.g., random forest) identifies confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
